molecular formula C6H4NO3- B253475 2-Nitrophenolate

2-Nitrophenolate

Cat. No. B253475
M. Wt: 138.1 g/mol
InChI Key: IQUPABOKLQSFBK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitrophenolate, also known as o-nitrophenol, is a chemical compound with the molecular formula C6H5NO3. It is a yellow crystalline solid that is soluble in water and has a pungent odor. 2-Nitrophenolate is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Environmental Implications and Photodegradation

2-Nitrophenolate, a derivative of nitrophenols, plays a significant role in environmental chemistry. It's known for its absorption of near-UV/blue radiation and contributes to solar-absorbing organic aerosol material, often referred to as brown carbon. The research has explored the UV-vis absorption spectra of nitrophenolates in different environments such as gaseous, aqueous, and aerosol-bound forms, highlighting how these environments alter their absorption spectra. For instance, 2-nitrophenol adsorbed on mineral and chloride aerosol substrates exhibits a red-shifted absorption band consistent with 2-nitrophenolate, enhancing its ability to absorb solar power. Such insights are crucial for understanding the role of nitrophenolates in atmospheric processes and their impact on climate change (Hinrichs, Buczek, & Trivedi, 2016).

Photophysics and Environmental Engineering

The intricate electronic dynamics and vibrational structures of nitrophenolates have been investigated through ultrafast spectroscopies, revealing their potential as functional “nanomachines”. These studies delve into the excited-state dynamics of nitrophenolates, shedding light on processes like nitro-group twisting and excited-state intramolecular proton transfer. Notably, the degradation of 2-nitrophenolate in water under ultraviolet light has been explored, offering valuable insights for engineering functional molecules for environmental applications (Bailey-Darland, Krueger, & Fang, 2023).

Catalytic Reduction and Nanocatalytic Assemblies

2-Nitrophenolate has been a focal point in the field of catalytic reduction, especially concerning the degradation of nitrophenol pollutants. Research has extensively documented the use of various nanocatalytic systems for the reduction of nitrophenol compounds, aiming to remove these hazardous substances from aqueous reservoirs. The studies have provided critical evaluations of different supporting mediums and nanocatalytic assemblies used for this purpose, offering a pathway for the development of efficient and environmentally-friendly catalytic processes (Din et al., 2020).

Sensor Development and Detection

The unique properties of 2-nitrophenolate have been harnessed in the development of chemo-sensors, particularly using low-dimensional codoped Mn2O3-ZnO nanoparticles. These sensors exhibit high sensitivity and reproducibility, opening new avenues for the detection of hazardous chemicals in various fields, including environmental monitoring and healthcare (Rahman et al., 2013).

properties

IUPAC Name

2-nitrophenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUPABOKLQSFBK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NO3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312163
Record name Phenol, 2-nitro-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrophenolate

CAS RN

16554-53-3
Record name Phenol, 2-nitro-, ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16554-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-nitro-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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